Chemical structure and physical properties of (2R)-2-methylazepane hydrochloride
Chemical structure and physical properties of (2R)-2-methylazepane hydrochloride
An In-depth Technical Guide to (2R)-2-methylazepane Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, and analytical characterization of (2R)-2-methylazepane hydrochloride. The content is structured to deliver not only foundational data but also the scientific rationale behind the characterization methodologies, reflecting an approach grounded in established principles of chemical analysis and quality control.
Introduction and Strategic Importance
(2R)-2-methylazepane hydrochloride is a chiral, seven-membered heterocyclic compound belonging to the azepane class of molecules. Azepanes are saturated nitrogen-containing rings that are recognized as important structural motifs in medicinal chemistry.[1][2] Their non-planar and flexible conformation provides a unique three-dimensional scaffold that can be exploited in drug design to achieve specific interactions with biological targets.[1][3]
The incorporation of a methyl group at the C2 position introduces a chiral center, and the (R)-enantiomer represents a specific stereoisomer. In drug development, isolating a single enantiomer is often critical, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological properties. The hydrochloride salt form is frequently used to improve the solubility, stability, and handling characteristics of the parent amine.[4] This guide focuses on the (2R) enantiomer, a key building block for more complex molecular architectures.
Chemical Structure and Stereochemistry
The defining features of (2R)-2-methylazepane hydrochloride are its seven-membered azepane ring, the stereospecific orientation of the methyl group at the second position, and the ionic bond with hydrochloric acid.
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IUPAC Name: (2R)-2-methylazepane;hydrochloride
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CAS Number: 331994-00-4[5]
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Molecular Formula: C₇H₁₆ClN[6]
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Canonical SMILES: CC1CCCCCN1.Cl[6]
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InChI Key: BYKPDCIMYRNMEB-UHFFFAOYSA-N[6]
The "R" designation in the name specifies the absolute configuration at the C2 chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is a critical quality attribute, as the opposite (S)-enantiomer could have different biological effects. The hydrochloride salt is formed by the protonation of the secondary amine in the azepane ring by hydrochloric acid.
Physicochemical Properties
The physical properties of a compound are essential for its handling, formulation, and application in synthetic chemistry. The data presented below are compiled from chemical supplier databases and are typical for a small molecule amine hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Weight | 149.66 g/mol | [7] |
| Appearance | Typically a solid (e.g., crystalline powder) or liquid. | [6] |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Boiling Point | Not determined; salts often decompose at high temperatures. | |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | [8] |
| Purity | Commercially available with purities often ≥97%. | [6] |
Note: Specific values like melting point can vary between batches due to impurities or polymorphic forms. Experimental verification is always recommended.
Synthesis and Salt Formation
The synthesis of enantiomerically pure (2R)-2-methylazepane is a significant challenge for organic chemists.[2] Methods often involve either asymmetric synthesis to create the chiral center directly or the resolution of a racemic mixture of 2-methylazepane.
A common synthetic strategy involves the ring expansion of a smaller cyclic precursor or the cyclization of a linear amino-alkene. Once the free base, (2R)-2-methylazepane, is synthesized and purified, it is converted to the hydrochloride salt.
Protocol for Hydrochloride Salt Formation:
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Dissolve the purified (2R)-2-methylazepane free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
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Cool the solution in an ice bath (0 °C).
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Slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid precipitate by vacuum filtration.
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Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.
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Dry the final product under vacuum to yield (2R)-2-methylazepane hydrochloride.
Causality: The use of anhydrous solvents is critical to prevent the introduction of water, which can affect the crystallinity and stability of the salt. Slow addition of HCl at low temperature helps to control the precipitation and favor the formation of a more uniform crystalline solid.
Analytical Characterization and Quality Control Workflow
A rigorous analytical workflow is necessary to confirm the identity, purity, and stereochemical integrity of (2R)-2-methylazepane hydrochloride.
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subgraph "cluster_1" { label="Purity Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV/CAD\n(Chemical Purity)"]; CHIRAL_HPLC [label="Chiral HPLC\n(Enantiomeric Purity)"]; EA [label="Elemental Analysis\n(CHN)"]; }
subgraph "cluster_2" { label="Physical Properties"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; MP [label="Melting Point\n(Apparatus)"]; SOL [label="Solubility Test"]; }
Sample [label="Sample Receipt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> NMR; Sample -> MS; Sample -> FTIR; Sample -> HPLC; Sample -> CHIRAL_HPLC; Sample -> EA; Sample -> MP; Sample -> SOL;
{NMR, MS, FTIR, HPLC, CHIRAL_HPLC, EA, MP, SOL} -> Report [style=dashed]; }
Workflow for the comprehensive characterization of (2R)-2-methylazepane HCl.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at C2, the proton on the nitrogen (which may be broad and exchangeable), and the multiple diastereotopic methylene protons of the azepane ring.
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¹³C NMR: The carbon NMR spectrum should show seven distinct carbon signals, confirming the presence of all carbon atoms in the structure. The chemical shifts will be characteristic of an aliphatic amine.
Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight of the free base.
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Methodology: Using a technique like Electrospray Ionization (ESI), the analysis will detect the protonated molecule [M+H]⁺, where M is the free base (C₇H₁₅N). The expected m/z value for the parent ion would be approximately 114.13, corresponding to the molecular weight of the free base (113.20 g/mol ) plus a proton.[9]
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the chemical purity of the compound.
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Protocol:
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Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
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Column: A reversed-phase column (e.g., C18) is suitable for this type of polar analyte.
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Detection: A universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal, as the molecule lacks a strong UV chromophore.
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Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all detected peaks.
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Chiral HPLC:
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Purpose: To determine the enantiomeric purity (or enantiomeric excess, e.e.). This is the most critical analysis for a chiral compound.
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Rationale: Enantiomers have identical physical properties in a non-chiral environment, but they can be separated on a chiral stationary phase (CSP).[10]
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Protocol:
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Column: A specialized chiral column (e.g., based on derivatized cellulose or amylose) is required.
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Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), often containing a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
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Analysis: A sample of the (2R)-enantiomer is analyzed. To validate the method, a sample of the racemic mixture should also be analyzed to show the separation of the two enantiomer peaks. The enantiomeric purity is determined by comparing the peak area of the (R)-enantiomer to that of the (S)-enantiomer.
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Physical Property Determination
Melting Point:
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Purpose: To determine the melting range, which is a key indicator of purity.
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Protocol:
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A small amount of the dried crystalline solid is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point.
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The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
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Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed.
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Hazard Classification: Amine hydrochlorides are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[11][12]
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[11] Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place.[11] Amine salts can be hygroscopic (absorb moisture from the air), so protection from humidity is important.
Conclusion
(2R)-2-methylazepane hydrochloride is a valuable chiral building block whose utility in research and development is predicated on its well-defined structure, purity, and stereochemical integrity. The analytical methods outlined in this guide provide a robust framework for ensuring that the material meets the stringent quality standards required for its application in the synthesis of complex molecules and potential active pharmaceutical ingredients. Adherence to these principles of characterization is fundamental to achieving reliable and reproducible scientific outcomes.
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